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Compound of Interest

Compound Name: 6-Chlorooxindole

Cat. No.: B1630528 Get Quote

For researchers and professionals in drug development, a comprehensive understanding of the

structural features of bioactive molecules is paramount. Nuclear Magnetic Resonance (NMR)

spectroscopy stands as a cornerstone technique for elucidating molecular structures. This

guide provides a detailed ¹H and ¹³C NMR analysis of 6-chlorooxindole, a significant

heterocyclic compound, and compares its spectral data with the related structures of oxindole

and 6-chloroindole to highlight the influence of substituents on chemical shifts.

This comparative analysis is designed to aid researchers in the identification and

characterization of similar scaffolds, offering a valuable resource for those engaged in the

synthesis and analysis of indole-based compounds.

Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR spectral data for 6-chlorooxindole,

oxindole, and 6-chloroindole. The data is presented to facilitate a clear comparison of the

chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). All

spectra were recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data Comparison
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Compound Proton
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

6-Chlorooxindole H-4 7.18 d 8.0

H-5 6.95 dd 8.0, 2.0

H-7 7.15 d 2.0

CH₂ (C-3) 3.55 s -

NH 8.30 (br s) - -

Oxindole H-4 7.20 t 7.7

H-5 7.01 t 7.5

H-6 7.27 d 7.5

H-7 6.90 d 7.8

CH₂ (C-3) 3.60 s -

NH 8.15 (br s) - -

6-Chloroindole H-2 6.51 t 2.6

H-3 7.12 t 2.8

H-4 7.53 d 8.5

H-5 7.09 dd 8.5, 1.9

H-7 7.31 d 1.9

NH 8.00 (br s) - -

Note: Chemical shifts for 6-chlorooxindole are predicted based on established substituent

effects and analysis of related structures, as direct experimental data from a peer-reviewed

source was not readily available.

Table 2: ¹³C NMR Spectral Data Comparison
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Compound Carbon Chemical Shift (δ, ppm)

6-Chlorooxindole C-2 (C=O) 176.5

C-3 (CH₂) 36.2

C-3a 126.0

C-4 122.5

C-5 125.5

C-6 133.0

C-7 110.0

C-7a 143.0

Oxindole C-2 (C=O) 177.9

C-3 (CH₂) 36.4

C-3a 128.4

C-4 122.3

C-5 124.8

C-6 128.1

C-7 109.8

C-7a 142.6

6-Chloroindole C-2 121.5

C-3 102.6

C-3a 128.9

C-4 120.9

C-5 120.0

C-6 127.8

C-7 111.1
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C-7a 135.8

Note: Chemical shifts for 6-chlorooxindole are predicted based on established substituent

effects and analysis of related structures.

Experimental Protocol: NMR Spectroscopy
The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for

compounds such as 6-chlorooxindole.

1. Sample Preparation:

Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform

(CDCl₃).

Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0

ppm.

Transfer the solution to a 5 mm NMR tube.

2. Instrumentation:

Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

3. ¹H NMR Acquisition Parameters:

Pulse Sequence: A standard single-pulse sequence is used.

Spectral Width: Approximately 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on the sample concentration.

Temperature: 298 K.
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4. ¹³C NMR Acquisition Parameters:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used.

Spectral Width: Approximately 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.

Temperature: 298 K.

5. Data Processing:

The acquired Free Induction Decay (FID) is Fourier transformed.

Phase and baseline corrections are applied.

Chemical shifts are referenced to the TMS signal (0 ppm).

Logical Workflow for NMR Analysis
The process of analyzing a compound like 6-chlorooxindole using NMR spectroscopy follows

a logical progression from sample preparation to final data interpretation.
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Caption: Workflow for NMR analysis of 6-chlorooxindole.
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Interpretation and Comparison
The presence of the electron-withdrawing chlorine atom at the C-6 position in 6-
chlorooxindole significantly influences the chemical shifts of the aromatic protons compared

to the parent oxindole structure. Specifically, the protons on the chlorinated aromatic ring are

expected to be deshielded, resulting in a downfield shift.

In the ¹³C NMR spectrum, the most notable difference is the chemical shift of the C-6 carbon,

which is directly attached to the chlorine atom. This carbon experiences a significant downfield

shift due to the inductive effect of the halogen. The chemical shifts of the other aromatic

carbons are also affected, albeit to a lesser extent.

Comparing 6-chlorooxindole to 6-chloroindole highlights the effect of the carbonyl group in the

five-membered ring. The C-2 carbonyl group in 6-chlorooxindole causes a significant

downfield shift for this carbon compared to the C-2 of 6-chloroindole. Furthermore, the adjacent

C-3 is a saturated carbon (CH₂) in 6-chlorooxindole, appearing at a much higher field than the

sp²-hybridized C-3 in 6-chloroindole.

This detailed comparison underscores the diagnostic power of NMR spectroscopy in discerning

subtle structural modifications, providing essential information for synthetic chemists and drug

discovery professionals. The provided data and protocols serve as a valuable reference for the

analysis of 6-chlorooxindole and related heterocyclic systems.

To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of 6-
Chlorooxindole: A Comparative NMR Analysis]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1630528#1h-nmr-and-13c-nmr-analysis-of-6-
chlorooxindole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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